Compound Description: 3-(p-chlorophenyl)-1-(3-pyridyl)-2,5-pyrrolidinedione is a compound whose crystal structure has been studied. [] The study revealed no unusual bond distances or angles. The angles between the planes of the five-membered ring and the phenyl and pyridine rings are 89.1° and 53.9°, respectively. []
Relevance: This compound shares the core 2,5-pyrrolidinedione structure with 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. Both compounds also feature an aromatic ring attached to the nitrogen of the pyrrolidinedione. While 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has a para-hexyloxyphenyl group, this compound has a para-chlorophenyl group. Additionally, while the target compound has a 4-(2-pyridinyl)-1-piperazinyl group at the 3-position of the pyrrolidinedione, this compound has a 3-pyridyl group directly attached at the same position. []
Compound Description: 3-Methyl-3-phenyl-1-(β-D-ribofuranosyl)-2,5-pyrrolidinedione is an analogue of the antiepileptic drug mesuximide. [] Its synthesis involves reacting (3RS)-3-methyl-3-phenyl-1-(trimethylsilyl)-2,5-pyrrolidinedione with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. []
Relevance: This compound, like 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione, contains the core 2,5-pyrrolidinedione structure. Both compounds also feature substituents at the 1 and 3 positions of the pyrrolidinedione ring. While 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has a 4-(hexyloxy)phenyl group at the 1-position and a piperazinyl group at the 3-position, this analogue has a β-D-ribofuranosyl group at the 1-position and a methyl and phenyl group at the 3-position. []
2-(5-ylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-succinimides and 5-ylidene-3-(1-arylpyrrolidine-2,5-dione)-thiazolidine-2,4-diones
Compound Description: These are two classes of hybrid compounds containing both pyrrolidinedione and thiazolidinone moieties. [] They were synthesized and investigated for their antileukemic activity against four leukemia cell lines: Dami, HL-60, Jurkat, and K562. [] One specific compound, 3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione, displayed good and selective antiproliferative activity against Dami and HL-60 cell lines with satisfactory toxicity levels in mice. []
Relevance: These compounds share the pyrrolidinedione core structure with 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. Notably, the 5-ylidene-3-(1-arylpyrrolidine-2,5-dione)-thiazolidine-2,4-diones specifically feature an aryl substituent at the 1-position of the pyrrolidinedione, similar to the 4-(hexyloxy)phenyl group in the target compound. []
Compound Description: 4-(4-methylpiperazine-1-ylmethyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]-benzamide is an antitumor agent that has been investigated in the form of various molecular salts, including (D)-tartrate, (L)-tartrate, succinate, and malonate. [] These salts have potential applications in tumor therapy. [, ]
Relevance: This compound is structurally related to 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through its 4-methylpiperazinyl moiety. The presence of a pyridine ring further contributes to the structural similarity. While the target compound incorporates the piperazine within a pyrrolidinedione scaffold, this compound features the 4-methylpiperazinyl group as part of a larger benzamide structure. [, ]
1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives
Compound Description: 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid is a potent inhibitor of bacterial DNA gyrase and has been shown to interact with mammalian topoisomerase II. [] This compound exhibited modest in vitro cytotoxicity and in vivo activity against P388 leukemia cells. [] Several derivatives modified at different positions on the molecule were synthesized and evaluated for their topoisomerase II inhibitory activity. Notably, the 7-(4-hydroxyphenyl) analogue (CP-115,953) showed a 6-fold increase in potency compared to the parent compound. []
Relevance: This compound is included due to its shared activity as a CCR5 antagonist with the compound Sch-D, which itself is structurally related to 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. 873140 and the target compound do not share significant structural similarities. []
Sch-D (SCH 417,690)
Compound Description: Sch-D (SCH 417,690) is a potent, noncompetitive, allosteric antagonist of the CCR5 receptor. [] It blocks the binding of both chemokines CCL3 (MIP-1α) and CCL5 (RANTES). [] Sch-D is structurally similar to another CCR5 antagonist, Sch-350634 (1). [, ]
Relevance: Sch-D is structurally related to 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through its piperidine-piperazine core structure, also present in Sch-350634, which was derived from a family of muscarinic antagonists that share a piperidine-piperazine core. [] While the target compound incorporates the piperazine within a pyrrolidinedione scaffold, Sch-D features it as part of a larger pyrimidine structure. Both compounds share a similar spatial arrangement of the piperidine-piperazine moiety and an aromatic ring (trifluoromethylphenyl in Sch-D and pyridinyl in the target compound). [, ]
Sch-350634
Compound Description: Sch-350634 is a potent CCR5 antagonist that inhibits HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). [] It was developed from muscarinic antagonist lead structures, demonstrating improved selectivity for CCR5 over muscarinic receptors. [] This compound shows excellent oral bioavailability in rats, dogs, and monkeys. []
Relevance: Sch-350634 is structurally related to 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through its piperidine-piperazine core structure. [] While the target compound incorporates the piperazine within a pyrrolidinedione scaffold, Sch-350634 features it as part of a larger piperidine structure. Both compounds share a similar spatial arrangement of the piperidine-piperazine moiety and an aromatic ring (pyridinyl in both compounds). []
Compound Description: SNC80 is a nonpeptidic δ-opioid agonist that exhibits various stimulant-like behavioral effects in rodents and monkeys. [, ] These effects include locomotor stimulation, generalization to cocaine in discrimination procedures, and antiparkinsonian effects. [, ] Tolerance to its locomotor-stimulating effects develops after a single administration in rats. [, ] Interestingly, SNC80 pretreatment enhances amphetamine-stimulated locomotor activity in a dose-dependent manner. [, ] It also augments the stimulatory effects of dopamine/norepinephrine transporter ligands like cocaine and nomifensine, but not direct dopamine receptor agonists like SKF81297 and quinpirole. [, ] This suggests that δ-opioid receptor activation by SNC80 may alter the functional activity of monoamine transporters or presynaptic monoamine terminals. [, ]
Relevance: SNC80 shares a structural similarity with 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through its 2,5-dimethyl-1-piperazinyl moiety. While the target compound incorporates the piperazine within a pyrrolidinedione scaffold, SNC80 features it as part of a larger benzamide structure. [, ]
Compound Description: (+)BW373U86 is a δ-opioid agonist that, like SNC80, can modify amphetamine-induced activity levels in rats. [, ]
Relevance: (+)BW373U86 shares a structural similarity with 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through its 2,5-dimethyl-1-piperazinyl moiety. While the target compound incorporates the piperazine within a pyrrolidinedione scaffold, (+)BW373U86 features it as part of a larger benzamide structure. [, ]
2,5-diaminomethyl-1H-pyrroles substituted
Compound Description: This is a class of compounds with a core pyrrole structure featuring two aminomethyl groups at the 2 and 5 positions. [] The nitrogen of the pyrrole ring and the aminomethyl groups can be substituted with a variety of groups, including aliphatic, cycloaliphatic, and aromatic moieties. []
3-(4-fluorophenyl)-1H-indoles
Compound Description: This series of compounds features a 3-(4-fluorophenyl)-1H-indole core, with various substitutions at the 1-position, including 4-piperidinyl, 1,2,3,6-tetrahydro-4-pyridinyl, and 4-piperazinyl groups. [] This series was designed as an isosteric replacement of previously described 1-(4-fluorophenyl)-3-(4-piperidyl)-1H-indoles. [] Members of this series showed potent 5-HT2 receptor binding affinity and selectivity over dopamine D2 receptors and α1-adrenoceptors. [] Compounds with high binding affinity also demonstrated potent inhibition of the quipazine-induced head twitch syndrome in rats. []
Compound Description: This series of compounds, based on a 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole core, was designed as selective antagonists for the human vasopressin V1A receptor. [, ] Modifications of the core structure led to the identification of compounds with potent affinity for the human V1A receptor and high selectivity over the human V2 receptor. [, ] One specific compound, 5-(4-biphenyl)-3-methyl-4-{2-[6-(4-methyl-1-piperazinyl)hexyloxy]phenyl}-1,2,4-triazole (19), exhibited a Ki value of 1.04 nM for the human V1A receptor and a 1700-fold selectivity over the human V2 receptor. [, ] This compound also demonstrated antagonist activity against arginine vasopressin-induced increases in diastolic blood pressure in rats, with long-lasting effects after oral administration. []
Relevance: These compounds are structurally related to 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through the presence of a 4-methylpiperazinyl moiety and an aromatic ring with a hexyloxy substituent. While the target compound incorporates these moieties within a pyrrolidinedione scaffold, the 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole derivatives feature them as part of a larger triazole structure. [, ]
Compound Description: AMG-3969 is a small molecule that disrupts the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP), leading to increased cytosolic GK levels. [] This compound effectively enhanced GK translocation and reduced blood glucose levels in diabetic animals. []
Relevance: AMG-3969 is structurally related to 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through the presence of a piperazinyl moiety and a pyridinyl ring. While the target compound incorporates these moieties within a pyrrolidinedione scaffold, AMG-3969 features them as part of a larger aryl carbinol structure. []
3-(N-Cyclicamino)chromone Derivatives
Compound Description: This class of compounds features a chromone (4H-1-benzopyran-4-one) core structure with a cyclic amino substituent at the 3-position. [] Their cytotoxicity was investigated against four human oral squamous cell carcinoma cell lines and three oral normal mesenchymal cells. [] One compound, 3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one (3a), exhibited high tumor specificity, comparable to melphalan, without inducing apoptosis. [] Compound 3a demonstrated cytostatic growth inhibition and lower cytotoxicity against human oral keratinocytes compared to doxorubicin. [] Structure-activity relationship analysis revealed a correlation between tumor specificity and the 3D structure and lipophilicity of these compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.